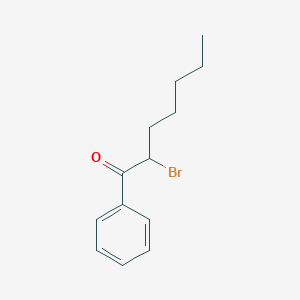

2-Bromo-1-phenylheptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17BrO |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

2-bromo-1-phenylheptan-1-one |

InChI |

InChI=1S/C13H17BrO/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |

InChI Key |

SLTFKUDVTFWTKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 2 Bromo 1 Phenylheptan 1 One and Its Analogs

Diastereoselective Synthesis of α-Bromoketone Precursors

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of α-bromoketones, this can be achieved by employing chiral auxiliaries. One notable strategy involves the conversion of the parent ketone into a chiral acetal (B89532), followed by bromination and subsequent hydrolysis.

A study on the bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid demonstrates a method for achieving diastereoselectivity. rsc.org In this approach, the ketone, an analog of 1-phenylheptan-1-one, is first reacted with (2R,3R)-tartaric acid to form a chiral dioxolane. The subsequent bromination of this chiral acetal proceeds with diastereoselectivity, favoring the formation of one diastereomer of the bromoacetal. The final step involves the hydrolysis of the bromoacetal to yield the α-bromoketone. The level of diastereoselectivity is influenced by the structure of the aryl alkyl ketone.

The diastereomeric excess (de) achieved in the bromination of such chiral acetals for various aryl alkyl ketones is presented in the table below.

| Aryl Group (Ar) | Alkyl Group (R) | Diastereomeric Excess (de) (%) |

|---|---|---|

| 4-MeO-C6H4 | Me | 86 |

| 4-MeO-C6H4 | Et | 90 |

| 4-MeO-C6H4 | n-Pr | 88 |

| 3-Br-4-MeO-C6H2 | n-Pr | 78 |

This table illustrates the diastereomeric excess achieved in the bromination of chiral acetals derived from various aryl alkyl ketones and (2R,3R)-tartaric acid. rsc.org

Enantioselective Approaches to Chiral α-Bromoketones

Enantioselective synthesis focuses on the preferential formation of one enantiomer. For α-bromoketones, this can be accomplished through several methods, including the use of chiral catalysts or chiral brominating agents.

Building upon the diastereoselective approach mentioned previously, the hydrolysis of the diastereomerically enriched bromoacetals can lead to enantioenriched α-bromoketones. rsc.org Through careful reaction conditions and often recrystallization, α-bromoketones with significant enantiomeric excess (ee) can be obtained. This method provides an indirect route to enantiomerically enriched products by first establishing diastereoselectivity in an intermediate.

Another powerful strategy is the use of transition metal catalysis. For instance, cobalt-catalyzed enantioconvergent cross-coupling reactions of racemic α-bromoketones with aryl zinc reagents have been developed to produce chiral ketones with high enantioselectivity. organic-chemistry.org While this is a reaction of an α-bromoketone rather than its synthesis, it highlights the importance of developing enantioselective methods for this class of compounds.

The enantiomeric excess achieved from the hydrolysis of diastereomerically enriched bromoacetals for different substrates is detailed below.

| Aryl Group (Ar) | Alkyl Group (R) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| 4-MeO-C6H4 | Me | 96 |

| 4-MeO-C6H4 | Et | 98 |

| 4-MeO-C6H4 | n-Pr | 96 |

| 3-Br-4-MeO-C6H2 | n-Pr | 66 |

This table shows the enantiomeric excess of α-bromoketones obtained after hydrolysis and recrystallization of the corresponding diastereomerically enriched bromoacetals. rsc.org

Control of Stereoselectivity in α-Halogenation Reactions

The direct α-halogenation of ketones is a fundamental transformation in organic chemistry. nih.gov Controlling the stereoselectivity of this reaction is a significant challenge, especially when creating a new stereocenter. The mechanism of acid-promoted bromination typically involves the formation of a planar enol intermediate, which can be attacked by the halogen from either face, often leading to a racemic mixture if no chiral influence is present. nih.gov

To achieve stereocontrol, chiral reagents or catalysts can be employed to influence the trajectory of the incoming halogen. Organocatalysis has emerged as a powerful tool for asymmetric α-halogenations. Chiral amines or their derivatives can react with the ketone to form a chiral enamine intermediate. The steric and electronic properties of the chiral catalyst then direct the approach of the electrophilic bromine source to one face of the enamine, resulting in an enantiomerically enriched α-bromoketone.

Furthermore, the choice of the brominating agent and reaction conditions can also play a role in the stereochemical outcome. Reagents such as N-bromosuccinimide (NBS) are often used as alternatives to elemental bromine. nih.gov The development of catalytic, enantioselective direct bromination of ketones remains an active area of research.

Asymmetric Induction in Subsequent Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer in a reaction due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. rsc.org Chiral α-bromoketones, such as enantiomerically enriched 2-Bromo-1-phenylheptan-1-one, can serve as valuable precursors where the existing stereocenter directs the stereochemical outcome of subsequent reactions.

For example, the reduction of the carbonyl group in a chiral α-bromoketone can lead to the formation of a bromohydrin with a new stereocenter. The stereochemistry of the newly formed hydroxyl group can be influenced by the adjacent bromine-bearing stereocenter. Similarly, nucleophilic substitution reactions at the α-carbon can proceed with a degree of stereochemical control, depending on the reaction mechanism (e.g., SN1 vs. SN2) and the nature of the nucleophile and substrate.

The use of chiral auxiliaries is a classic example of asymmetric induction. A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemistry of a reaction, and then be removed. This strategy is widely used in asymmetric synthesis to create specific stereoisomers.

Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 1 Phenylheptan 1 One Transformations

Nucleophilic Substitution Reactions at the α-Carbon of Bromoketones

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this α-carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making nucleophilic substitution reactions a prominent feature of this class of compounds. These reactions are crucial in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary mechanism for nucleophilic substitution at the α-carbon of 2-bromo-1-phenylheptan-1-one is the SN2 (bimolecular nucleophilic substitution) reaction. In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide leaving group. The rate of this reaction is dependent on the concentration of both the α-bromoketone and the nucleophile.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. Common nucleophiles and the corresponding products are outlined in the table below.

| Nucleophile | Product Type |

| Amines (R-NH₂) | α-Amino ketones |

| Thiols (R-SH) | α-Thio ketones |

| Alkoxides (R-O⁻) | α-Alkoxy ketones |

| Cyanide (CN⁻) | α-Cyano ketones |

| Enolates | 1,4-Dicarbonyl compounds |

The reactivity of α-bromoketones in SN2 reactions is generally higher than that of corresponding alkyl halides that lack the carbonyl group. This enhanced reactivity is attributed to the electronic effect of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.

Transformations Involving the Ketone Functionality

The carbonyl group in this compound is also a site of significant reactivity, capable of undergoing reduction, addition, and condensation reactions.

The carbonyl group can be selectively reduced to a hydroxyl group to form a bromohydrin. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). Under these conditions, the bromine atom at the α-position generally remains intact. This selective reduction is a valuable synthetic tool, providing access to functionalized alcohols that can be used in further synthetic manipulations.

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles in addition reactions. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols.

Condensation reactions, such as the formation of imines or hydrazones, can also occur at the ketone site. These reactions involve the initial nucleophilic addition of a primary amine or hydrazine (B178648) derivative to the carbonyl carbon, followed by the elimination of a water molecule.

Rearrangement Reactions of α-Bromoketones

α-Bromoketones, including this compound, are known to undergo characteristic rearrangement reactions, with the Favorskii rearrangement being the most prominent. This reaction typically occurs in the presence of a strong base, such as an alkoxide, and leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement.

The mechanism of the Favorskii rearrangement is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. The base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl group from the bromine), forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid ester product. In the case of cyclic α-haloketones, this rearrangement results in a ring contraction.

Elucidation of Reaction Intermediates

The transformations of α-bromoketones involve several key reactive intermediates. The formation of enols and enolates is fundamental to many of their reactions. In acidic conditions, α-bromoketones can tautomerize to form enol intermediates. The rate of acid-catalyzed halogenation of ketones is often independent of the halogen concentration, suggesting that the rate-determining step is the formation of the enol.

In basic media, the abstraction of an α-proton leads to the formation of an enolate ion. This enolate is a potent nucleophile and is a key intermediate in reactions such as the Favorskii rearrangement and α-alkylation. The structure and stability of these enolate intermediates can influence the regioselectivity of subsequent reactions.

The cyclopropanone intermediate in the Favorskii rearrangement is another critical, albeit often transient, species. Its existence has been inferred from stereochemical studies and trapping experiments.

Kinetics and Thermodynamics of Reaction Pathways

The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. The formation of strong C-C, C-N, or C-O bonds in nucleophilic substitution reactions is generally thermodynamically favorable. The Favorskii rearrangement is also driven by the formation of a stable carboxylic acid derivative.

The table below provides a qualitative summary of the factors influencing the reaction pathways of this compound.

| Reaction Type | Key Influencing Factors |

| Nucleophilic Substitution (SN2) | Nucleophile strength, solvent polarity, steric hindrance |

| Carbonyl Reduction | Choice of reducing agent, reaction temperature |

| Favorskii Rearrangement | Base strength, presence of α'-protons, solvent |

Further experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for the specific reactions of this compound and to fully elucidate the influence of its long alkyl chain on reactivity compared to smaller analogues.

Synthetic Applications and Chemical Transformations of 2 Bromo 1 Phenylheptan 1 One As a Versatile Intermediate

Building Block for Complex Organic Molecules

The utility of 2-Bromo-1-phenylheptan-1-one in organic synthesis stems from its two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to the bromine. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. bloomtechz.com This reactivity allows for facile displacement by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This property is crucial for constructing more elaborate and complex molecular architectures from simpler precursors. bloomtechz.commdpi.comnih.gov

The compound serves as a key intermediate in the synthesis of various bioactive compounds and specialty chemicals. bloomtechz.com For instance, its reactivity allows for transformations such as nucleophilic substitutions and eliminations, which are fundamental steps in medicinal chemistry research for developing potential drug candidates. bloomtechz.com The carbonyl group can also undergo reactions, such as reduction to a hydroxyl group, further increasing its synthetic utility. guidechem.com

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and α-haloketones like this compound are pivotal precursors for their synthesis. mdpi.comnih.govresearchgate.net

The dual reactivity of α-haloketones makes them ideal substrates for cyclization reactions. mdpi.com The electrophilic nature of both the carbonyl carbon and the α-carbon allows them to react with a variety of reagents containing two nucleophilic sites, leading to the formation of five-, six-, and seven-membered heterocyclic rings. nih.gov By choosing a binucleophile containing nitrogen, sulfur, or oxygen atoms, a wide array of N-, S-, and O-heterocycles can be synthesized. mdpi.comnih.govresearchgate.netnih.gov This versatility has made α-haloketones a subject of increasing attention for synthetic chemists. nih.gov

Common Heterocycles Synthesized from α-Haloketones

| Heterocycle Class | Required Nucleophile Type | Examples |

|---|---|---|

| N-Heterocycles | Amine-based (e.g., amidines, ureas) | Imidazoles, Pyrroles, Pyrazines |

| S-Heterocycles | Sulfur-based (e.g., thioamides, thioureas) | Thiazoles, Thiophenes |

| O-Heterocycles | Oxygen-based (e.g., hydroxycarbonyls) | Furans, Oxazoles |

Imidazole (B134444) rings are a common feature in many pharmacologically active compounds. The synthesis of substituted imidazoles can be effectively achieved using α-bromoketones. A widely used method involves the condensation of an α-haloketone with an amidine. orgsyn.org This reaction provides a direct route to 2,4-disubstituted imidazoles. orgsyn.org While various solvents have been used, optimized procedures using aqueous THF have been shown to produce excellent yields without the need for extensive purification. orgsyn.org

Research has specifically highlighted the use of compounds like 2-bromo-1-phenyl-pentan-1-one (B138646) (a close analog of the heptan-1-one) to prepare substituted imidazole derivatives that exhibit significant biological activity. guidechem.com These derivatives have shown high inhibitory activity and selectivity for enzymes like histone demethylase KDM1A, indicating their potential in treating diseases related to histone demethylase activity. guidechem.com

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for forming a thiazole ring. asianpubs.orgyoutube.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. youtube.comnih.gov The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the ketone, followed by cyclization and dehydration to form the stable, aromatic thiazole ring. youtube.com

This method is highly versatile and can be performed under various conditions, including one-pot multi-component procedures, to generate a wide range of substituted thiazole derivatives. asianpubs.orgnih.govresearchgate.net Given the prevalence of the thiazole scaffold in numerous natural and synthetic compounds with diverse biological activities, this application is of significant importance. nih.govresearchgate.net

Hantzsch Thiazole Synthesis Overview

| Reactant 1 | Reactant 2 | Key Process | Product |

|---|

α-Azido ketones are highly versatile synthetic intermediates, particularly for the synthesis of nitrogen-containing heterocycles. mdpi.comrsc.org They are typically prepared from α-halo ketones via a nucleophilic substitution reaction. mdpi.comnih.gov The bromine atom in this compound can be readily displaced by an azide (B81097) ion, commonly from sodium azide, to yield the corresponding 2-azido-1-phenylheptan-1-one. organic-chemistry.orgacs.org

These α-azido ketones are valuable precursors for several biologically important heterocycles. mdpi.com For example, they are key starting materials for the synthesis of 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov These triazole compounds are known to possess a range of pharmaceutically important properties. nih.gov Additionally, α-azido ketones can be used to synthesize other heterocycles such as oxazoles, pyrazines, and pyrroles. mdpi.comnih.gov

Precursor in the Synthesis of Biologically Relevant Scaffolds

The true value of this compound as a synthetic intermediate is realized in the biological relevance of the molecules it helps create. The heterocyclic scaffolds synthesized from this compound, such as imidazoles and thiazoles, are integral to a vast number of pharmaceuticals. bloomtechz.comguidechem.com

For example, it has been reported that 2-Bromo-1-phenyl-pentan-1-one can be used to prepare imidazole derivatives that act as histone demethylase inhibitors, which are relevant for the treatment of certain diseases. guidechem.com The reactivity of the α-bromoketone allows for the incorporation of various pharmacophores, making it a precursor for certain analgesics and anti-inflammatory agents. bloomtechz.com The consistent demand for this versatile intermediate in the pharmaceutical industry highlights its importance in the ongoing processes of drug discovery and development. bloomtechz.com

Applications in Medicinal Chemistry Research

The unique structure of this compound and its analogues makes it a crucial starting material for the synthesis of a wide range of therapeutic candidates and active pharmaceutical ingredients (APIs). bloomtechz.combloomtechz.com Its reactivity enables the incorporation of diverse functional groups and pharmacophores, which is essential in drug discovery and development. bloomtechz.com

Research has demonstrated the utility of this class of compounds in creating molecules with significant biological activity. For instance, analogues of this compound are used to prepare substituted imidazole derivatives that act as inhibitors for the KDM1A enzyme, indicating potential applications in treatments related to histone demethylase activity. guidechem.com Furthermore, these intermediates are employed in the synthesis of cardiovascular drugs, such as beta-adrenergic receptor antagonists, as well as analgesics and anti-inflammatory agents. bloomtechz.combloomtechz.com The compound also serves as a precursor in developing anxiolytics and antidepressants that modulate neurotransmitter activity. bloomtechz.com Notably, the analogue α-bromovalerophenone is a known precursor in the synthesis of certain controlled psychotropic substances, such as α-PVP, highlighting its significance in both pharmaceutical research and forensic chemistry. semanticscholar.org

Formation of α-Amino Ketones

A primary and highly valuable transformation of this compound is its conversion to α-amino ketones. colab.wsresearchgate.net This is typically achieved through a nucleophilic substitution reaction (SN2 mechanism) where the bromine atom is displaced by a primary or secondary amine. bloomtechz.comorganic-chemistry.org The inductive effect of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. nih.gov

This reaction is fundamental for producing building blocks for numerous physiologically active compounds. bloomtechz.com The general mechanism involves the direct reaction of the α-bromo ketone with an amine, often catalyzed by a base or a transition metal like copper(II) bromide, which facilitates the displacement of the bromide. organic-chemistry.org A wide variety of amines can be used, leading to a diverse library of α-amino ketone products. colab.ws

| Amine Nucleophile | Resulting α-Amino Ketone Product | Potential Application Area |

|---|---|---|

| Pyrrolidine | 2-(pyrrolidin-1-yl)-1-phenylheptan-1-one | CNS drug precursors bloomtechz.com |

| Piperidine | 2-(piperidin-1-yl)-1-phenylheptan-1-one | Pharmaceutical intermediates bloomtechz.com |

| Aniline | 2-(phenylamino)-1-phenylheptan-1-one | Heterocyclic synthesis |

| Methylamine | 2-(methylamino)-1-phenylheptan-1-one | Bioactive molecule synthesis bloomtechz.com |

Stereoselective Synthesis of Acyclic Amino Alcohols

Acyclic amino alcohols are crucial structural motifs in natural products and pharmaceuticals. diva-portal.orgnih.gov While this compound is achiral, it serves as a valuable precursor for the stereoselective synthesis of these compounds. The synthesis is typically a two-step process. First, the α-amino ketone is formed as described in the previous section. Subsequently, the carbonyl group of the α-amino ketone is reduced to a hydroxyl group. nih.gov

The stereoselectivity of the final amino alcohol product is controlled during the reduction of the ketone. By selecting appropriate chiral reducing agents or catalysts, it is possible to achieve high diastereoselectivity or enantioselectivity, yielding specific stereoisomers of the 1-phenyl-2-aminoheptan-1-ol product. rsc.orgresearchgate.net This approach provides a modular and efficient route to chiral amino alcohols, which are otherwise challenging to synthesize. diva-portal.org

| Reducing Agent/System | Expected Outcome | Key Feature |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Diastereomeric mixture of amino alcohols | Non-selective, simple reduction |

| CBS Catalyst (Corey-Bakshi-Shibata) | Enantioselective formation of one stereoisomer | Asymmetric reduction |

| Chiral Brønsted acid with a reductant | Enantioselective transfer hydrogenation | Catalytic asymmetric reduction rsc.org |

Synthesis of δ- and ε-Amino Ketone Derivatives

The direct synthesis of δ- (delta) and ε- (epsilon) amino ketone derivatives from this compound is not a chemically feasible or commonly reported transformation. The inherent reactivity of this molecule is centered on the α-carbon due to the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The positions delta (carbon-5) and epsilon (carbon-6) along the heptyl chain are chemically inert C(sp³)-H bonds and are not activated for direct amination under standard conditions. Achieving amination at these distal positions would require a multi-step synthetic sequence involving completely different starting materials or complex functional group interconversions, rather than a direct reaction with this compound.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. rsc.org α-Halo ketones like this compound are excellent substrates for MCRs due to their two reactive sites: the electrophilic α-carbon and the carbonyl carbon.

This dual reactivity allows the compound to participate in sequential reactions to construct complex heterocyclic systems. nih.gov For example, an α-bromo ketone can react with a nucleophile to form an intermediate, which then undergoes cyclization with another component. These reactions are pivotal for generating molecular diversity and are widely used in the synthesis of five-membered heterocyclic rings such as imidazoles, pyrazoles, and other fused polyheterocycles. nih.govnih.gov The ability to form multiple bonds in a one-pot reaction makes this compound a valuable tool for building libraries of complex molecules for drug screening.

Derivatization for Further Functionalization

The structure of this compound offers two primary sites for derivatization, providing a platform for extensive functionalization.

Substitution at the α-Carbon: The most common derivatization involves the nucleophilic substitution of the bromine atom. A wide array of nucleophiles, including amines (to form α-amino ketones), thiols (to form α-thio ketones), and alkoxides (to form α-alkoxy ketones), can be employed to introduce new functional groups at this position. bloomtechz.com

Reaction at the Carbonyl Group: The ketone carbonyl group can undergo various transformations. It can be reduced to a secondary alcohol using agents like sodium borohydride. guidechem.com It can also react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols, thereby extending the carbon skeleton.

This dual reactivity allows for a stepwise and controlled modification of the molecule, making it a versatile intermediate for creating a broad spectrum of derivatives with tailored properties for applications in pharmaceuticals and materials science. bloomtechz.com

| Reaction Site | Reagent | Resulting Functional Group |

|---|---|---|

| α-Carbon (C2) | Primary/Secondary Amine (R₂NH) | α-Amino Ketone |

| Thiol (RSH) | α-Thio Ketone | |

| Alkoxide (RO⁻) | α-Alkoxy Ketone | |

| Carbonyl Carbon (C1) | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R'MgBr) | Tertiary Alcohol |

Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromo 1 Phenylheptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 2-Bromo-1-phenylheptan-1-one provides detailed information about the number, connectivity, and chemical environment of the protons. The signals are expected in distinct regions corresponding to the aromatic, methine, methylene (B1212753), and methyl protons.

The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, approximately between 7.50 and 8.10 ppm, due to the deshielding effect of the benzene (B151609) ring and the adjacent carbonyl group. rsc.org The proton on the carbon bearing the bromine atom (the α-proton) is significantly deshielded and is expected to appear as a triplet or a doublet of doublets around 5.20-5.40 ppm. The protons of the methylene group adjacent to the chiral center (C3) would likely resonate around 2.0-2.2 ppm. The subsequent methylene groups of the heptyl chain (C4, C5, C6) would produce overlapping signals in the 1.2-1.6 ppm range. Finally, the terminal methyl group (C7) protons are the most shielded and would appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho) | ~8.05 | Multiplet (m) |

| Aromatic H (meta, para) | ~7.50-7.65 | Multiplet (m) |

| -CH(Br)- | ~5.30 | Triplet (t) |

| -CH₂- (C3) | ~2.10 | Multiplet (m) |

| -CH₂- (C4, C5, C6) | ~1.30-1.50 | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of 192-194 ppm. rsc.org The carbons of the phenyl ring typically resonate between 128 and 135 ppm. The carbon atom bonded to the bromine (-CH(Br)-) is expected around 40-45 ppm. The carbons of the alkyl chain will appear in the upfield region, with the terminal methyl carbon being the most shielded at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~193.0 |

| Aromatic C (quaternary) | ~134.0 |

| Aromatic C-H (ortho, meta, para) | ~128.0 - 134.5 |

| -CH(Br)- | ~42.0 |

| -CH₂- (C3) | ~35.0 |

| -CH₂- (C4) | ~31.0 |

| -CH₂- (C5) | ~26.0 |

| -CH₂- (C6) | ~22.5 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity and confirming the identity of this compound. semanticscholar.org The gas chromatogram would show a primary peak corresponding to the compound, and its retention time can be used for identification.

The mass spectrum would display a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). pressbooks.pub Key fragmentation patterns for α-bromoketones typically involve the cleavage of the C-C bond adjacent to the carbonyl group. Expected prominent fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the loss of a bromine radical, followed by further fragmentation of the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. nist.gov The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aromatic ketone. libretexts.orglibretexts.org The presence of the phenyl group will give rise to C=C stretching vibrations in the aromatic ring, typically appearing in the region of 1450-1600 cm⁻¹. pressbooks.pub C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretches from the aliphatic heptyl chain will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹). libretexts.org The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Strong |

| Ketone C=O | Stretch | ~1685 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1450-1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophore in this compound is the benzoyl group (C₆H₅CO-), which contains conjugated π-systems. The UV-Vis spectrum is expected to display two main absorption bands.

The first band, corresponding to the π → π* transition of the conjugated system involving the phenyl ring and the carbonyl group, is typically observed at a lower wavelength (λₘₐₓ around 240-250 nm). A second, weaker absorption band at a longer wavelength (λₘₐₓ around 280-320 nm) can be attributed to the n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. scispace.com The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Computational Chemistry and Theoretical Studies on 2 Bromo 1 Phenylheptan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. nih.govscienceopen.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. scienceopen.com For a molecule like 2-bromo-1-phenylheptan-1-one, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's susceptibility to chemical reactions. The presence of a phenyl ring, a carbonyl group, and a carbon-bromine bond creates distinct electronic features that dictate its reactivity. nih.govwikipedia.org

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating the properties of molecules. ekb.eg It is particularly effective for systems of this size, offering a favorable balance between computational cost and accuracy. DFT calculations are used to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms, and to compute its electronic properties and energy. nih.gov

Electronic Structure and Reactivity Descriptors: DFT is employed to calculate a range of quantum chemical parameters that act as descriptors of the molecule's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Studies on similar aromatic ketones use DFT to understand reaction mechanisms, such as nucleophilic substitution at the α-carbon. up.ac.za For this compound, DFT can model the reaction pathway of a nucleophile attacking the carbon atom bonded to the bromine. These calculations can identify the transition state structure and determine the activation energy, providing quantitative predictions of reaction rates. up.ac.za

Below is a table of typical quantum chemical descriptors that would be calculated for this compound using DFT to predict its reactivity.

| Descriptor | Symbol | Significance for Reactivity Prediction |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the tendency to donate electrons; higher values suggest greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ΔE | A small gap implies high polarizability and chemical reactivity. |

| Ionization Potential | IP | The energy required to remove an electron; directly related to EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added; directly related to ELUMO. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index | ω | A global measure of electrophilic character, indicating the energy stabilization upon accepting electrons. |

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide insight into the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, a key area of interest is the conformational flexibility of the heptyl chain. MD simulations can be used to explore the potential energy surface associated with the rotation around the various carbon-carbon single bonds in the alkyl chain. This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, performing these simulations in a solvent, such as water or an organic solvent, provides crucial information about solute-solvent interactions. aps.org These simulations can reveal how solvent molecules arrange around the solute and how they influence its conformational preferences. Ab-initio MD, which calculates the forces between atoms using quantum mechanics on-the-fly, can even model chemical reactions in the condensed phase. arxiv.orgmdpi.com

The table below outlines the insights that would be gained from MD simulations of this compound.

| Simulation Type | Primary Insights |

|---|---|

| In Vacuum | Intrinsic conformational preferences of the heptyl chain; identification of stable rotamers and torsional energy barriers. |

| In Explicit Solvent (e.g., Methanol) | Effect of solvation on conformational equilibrium; analysis of hydrogen bonding possibilities with the carbonyl oxygen; determination of the solvent shell structure. |

| Interaction with other molecules | Simulation of interactions with potential reactants or biological macromolecules to understand intermolecular forces and binding modes. |

Predictive Modeling of Spectroscopic Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming a molecule's structure. semanticscholar.org DFT and other quantum chemical methods can accurately calculate the properties that give rise to various types of spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. nih.gov For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to specific molecular motions, such as the characteristic C=O stretch of the ketone, C-Br stretch, and various vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted NMR spectrum with an experimental one is a rigorous method for structural verification. researchgate.net

The following table illustrates how predictive modeling would be used to analyze the spectroscopic data for this compound.

| Spectroscopic Method | Calculated Parameter | Application in Structural Analysis |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Assignment of key functional group peaks (e.g., C=O stretch ~1685 cm-1, C-Br stretch ~600-700 cm-1). |

| 1H NMR Spectroscopy | Proton Chemical Shifts | Confirming the electronic environment of each hydrogen atom, from the aromatic protons to those on the heptyl chain. |

| 13C NMR Spectroscopy | Carbon Chemical Shifts | Identifying each unique carbon atom, including the carbonyl carbon and the carbon bearing the bromine. |

| UV-Vis Spectroscopy | Electronic Transition Energies | Predicting absorption maxima corresponding to electronic excitations, such as n→π* and π→π* transitions in the phenyl ketone chromophore. |

Stereochemical Analysis through Computational Methods (e.g., Optical Rotation Calculations)

The this compound molecule possesses a chiral center at the second carbon of the heptanoyl chain (the α-carbon), the atom to which the bromine is attached. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-bromo-1-phenylheptan-1-one and (S)-2-bromo-1-phenylheptan-1-one. These enantiomers will rotate plane-polarized light in equal but opposite directions.

Computational methods provide a powerful means to predict chiroptical properties, such as specific optical rotation. This is typically accomplished using time-dependent density functional theory (TD-DFT). The process involves:

Optimizing the three-dimensional structure of both the (R) and (S) enantiomers separately to find their lowest energy conformations.

Performing a specialized calculation on each optimized structure to determine its specific optical rotation, [α]D.

The calculated values can then be directly compared with experimental results from polarimetry. If a synthesized sample is found to be dextrorotatory (+), and calculations predict that the (R)-enantiomer is dextrorotatory, this provides strong evidence for the assignment of the absolute configuration as (R). This synergy between theoretical prediction and experimental measurement is a cornerstone of modern stereochemical analysis.

The table below shows the expected output from a computational study on the stereochemistry of this compound.

| Enantiomer | Expected Computational Output (Hypothetical) | Application |

|---|---|---|

| (R)-2-bromo-1-phenylheptan-1-one | Calculated [α]D = +X° | Comparison with the experimentally measured optical rotation to determine the absolute configuration of a synthesized, enantiomerically-enriched sample. |

| (S)-2-bromo-1-phenylheptan-1-one | Calculated [α]D = -X° |

Emerging Research Directions and Future Perspectives in 2 Bromo 1 Phenylheptan 1 One Chemistry

Development of Novel Catalytic Systems for α-Bromoketone Synthesis and Transformation

The synthesis and functionalization of α-bromoketones are increasingly reliant on sophisticated catalytic systems that offer enhanced control over selectivity and reactivity. Researchers are moving beyond traditional stoichiometric reagents to design catalysts that can perform these transformations with greater efficiency and precision.

One significant area of development is the use of transition metal catalysts. For instance, palladium(II) complexes have been successfully employed for the asymmetric α-bromination of ketones, producing chiral α-bromoketones with high enantiomeric excess. nih.gov This method provides a direct route to enantiomerically enriched building blocks crucial for the pharmaceutical industry. Another approach involves copper(II) bromide, which can catalyze the direct α-amination of ketones. organic-chemistry.org This process is believed to proceed through a transient α-bromo carbonyl species, which is then displaced by an amine, showcasing a powerful transformation where the α-bromoketone is a key intermediate. organic-chemistry.org Furthermore, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze highly diastereo- and enantioselective bromoazidations of α,β-unsaturated ketones, expanding the toolbox for creating complex molecules.

In addition to metal-based catalysts, organocatalysis and the use of supported reagents are gaining traction. Polymer-supported reagents, such as poly{[4-(hydroxy)(tosyloxy)iodo]styrene}, have been used for the halotosyloxylation of alkynes, offering the advantage of easy catalyst recovery and reuse. scirp.org

| Catalyst System | Transformation | Key Advantages |

| Palladium(II) Complexes | Asymmetric α-bromination | High enantioselectivity (up to 89% ee) |

| Copper(II) Bromide | Direct α-amination (via α-bromo intermediate) | One-step synthesis of α-amino ketones |

| N,N'-dioxide/Fe(OTf)₂ | Bromoazidation of unsaturated ketones | Excellent diastereo- and enantioselectivity |

| TiX₄ / H₂O₂ | Oxidative α-halogenation | Uses environmentally benign oxidants |

| Polymer-Supported Reagents | Halotosyloxylation / Bromination | Catalyst can be regenerated and reused |

This table provides a summary of various novel catalytic systems and their applications in the synthesis and transformation of α-bromoketones.

Integration with Flow Chemistry Techniques for Scalable Production

The transition from laboratory-scale batch reactions to industrial-scale production presents numerous challenges, including safety, heat management, and reproducibility. Flow chemistry, which involves performing reactions in continuous-flowing streams within a network of tubes or microreactors, offers elegant solutions to these problems.

The synthesis of α-bromoketones, often a rapid and exothermic process, is particularly well-suited for flow chemistry. rsc.org Microreactors provide superior mixing and heat transfer compared to batch reactors, allowing for precise control over reaction conditions such as temperature and residence time. This enhanced control minimizes the formation of byproducts, such as dibrominated species, leading to higher yields and purities. rsc.org

Research has demonstrated that the α-bromination of acetophenone (B1666503), a close structural analog of the parent ketone of 2-Bromo-1-phenylheptan-1-one, can be successfully optimized and scaled up using continuous flow systems. Furthermore, flow chemistry enables the use of hazardous reagents like bromine in a safer, more contained manner. The ability to perform multistep syntheses continuously without isolating intermediates is another significant advantage. For example, a fully continuous process has been developed for producing chiral α-halo ketones from N-protected amino acids, showcasing the potential for streamlined manufacturing of complex molecules. This technique eliminates the need to handle and store potentially unstable intermediates, improving both safety and efficiency. The scalability of these processes has been demonstrated, moving from microgram optimization to gram-per-hour production rates using the same fundamental principles.

| Feature | Batch Reaction | Flow Chemistry |

| Heat Transfer | Poor, potential for thermal runaways | Excellent, enhanced safety |

| Mixing | Often inefficient, leading to side products | Rapid and efficient, higher selectivity |

| Scalability | Difficult, requires re-optimization | Straightforward, from lab to production |

| Safety | Handling of hazardous reagents in bulk | Small volumes of reagents at any time |

| Reproducibility | Can be variable between batches | High, due to precise process control |

This interactive table compares the key features of traditional batch reactions with modern flow chemistry techniques for the synthesis of compounds like this compound.

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond their traditional roles as precursors for substitution and elimination reactions, researchers are uncovering novel reactivity modes for α-bromoketones. These new pathways expand their utility in constructing complex molecular frameworks. A prime example is the development of catalytic asymmetric cross-coupling reactions. Using nickel catalysts, racemic α-bromoketones can be coupled with arylzinc reagents in a stereoconvergent manner, producing α-arylated ketones with high enantiomeric excess. This powerful technique allows for the creation of challenging tertiary stereocenters under mild conditions.

Another innovative transformation is the direct α-amination of ketones catalyzed by copper(II) bromide, which proceeds through an in-situ generated α-bromo ketone intermediate. organic-chemistry.org This method bypasses the need to isolate the brominated compound, streamlining the synthesis of valuable α-amino ketones. organic-chemistry.org

Furthermore, hypervalent iodine reagents have been used to mediate an oxidative transposition of vinyl halides to furnish α-halo ketones, representing an alternative synthetic route to these compounds. scirp.org These emerging transformations highlight a shift towards using α-bromoketones not just as simple alkylating agents but as sophisticated partners in complex, catalyst-mediated bond-forming reactions.

Advancements in Sustainable Synthesis of α-Bromoketones

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the preparation of α-bromoketones is no exception. Significant efforts are being made to replace hazardous reagents and solvents with more environmentally friendly alternatives.

One promising approach involves the use of ionic liquids as recyclable reaction media. rsc.org For instance, ketones can be smoothly converted to α-bromoketones using N-bromosuccinimide (NBS) in ionic liquids like [bmim]PF₆. The ionic liquid can be easily separated from the product and reused multiple times without a significant loss in activity. rsc.org

Other green protocols focus on the brominating agent itself. A one-pot synthesis from secondary alcohols has been developed using the inexpensive and stable combination of ammonium (B1175870) bromide (NH₄Br) and oxone. lookchem.com This method proceeds through the oxidation of the alcohol to a ketone, followed by in-situ oxidative bromination. lookchem.com Similarly, using a bromide/bromate (B103136) couple has been shown to be a nonhazardous alternative to molecular bromine for the preparation of α-bromoketones from olefins. nih.gov Visible-light-mediated reactions are also emerging as a sustainable strategy. The direct synthesis of α-bromoketones from alkylarenes has been achieved using aerobic photooxidation with hydrobromic acid, harnessing the energy of light to drive the transformation. rsc.org

| Method | Reagents/Solvent | Key Sustainability Feature |

| Ionic Liquid Method | NBS in [bmim]PF₆ | Recyclable reaction medium. |

| Oxone-Based Protocol | NH₄Br and Oxone | Uses cheap, stable, and non-toxic reagents. lookchem.com |

| Bromide/Bromate System | Bromide/Bromate Couple | Avoids the use of hazardous molecular bromine. nih.gov |

| Photochemical Synthesis | Hydrobromic Acid, Air, Visible Light | Utilizes light as an energy source and air as an oxidant. rsc.org |

This table summarizes several sustainable approaches for the synthesis of α-bromoketones, highlighting their green chemistry advantages.

Applications in Advanced Materials Science Research

While the primary application of α-bromoketones like this compound has traditionally been in organic synthesis for pharmaceuticals and fine chemicals, their unique reactivity is beginning to be explored in materials science. The ability of the α-bromo ketone moiety to participate in a variety of coupling and polymerization reactions makes it a valuable functional group for creating advanced materials.

One area of application is in polymer chemistry. Polymer-supported reagents are themselves a form of functional material, and α-bromoketones are used in their synthesis. For example, polymer-supported pyridinium (B92312) bromide perbromide can be used as a solid-phase brominating agent, simplifying product purification and allowing for the reagent's reuse. nih.gov More directly, α-bromoketones can serve as precursors for synthesizing polymer-supported α-acylamino ketones. These functionalized resins can then be used as platforms for the solid-phase synthesis of diverse molecular libraries, such as imidazoles, which have applications in materials and medicinal chemistry.

The electrophilic nature of the carbon bearing the bromine atom makes α-bromoketones suitable candidates for surface modification and bioconjugation, allowing for the tethering of molecules to surfaces or larger biomolecules. Although this is a nascent field of research, the fundamental reactivity of α-bromoketones suggests significant potential for their use in creating functional polymers, responsive hydrogels, and novel biomaterials. Future research will likely focus on leveraging their controlled reactivity to design materials with tailored electronic, optical, or biological properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-phenylheptan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by bromination. For example, 1-phenylheptan-1-one can be brominated using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. Reaction temperature (40–60°C) and solvent polarity (e.g., CCl₄ vs. DCM) significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials and di-brominated byproducts .

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|

| Br₂, CCl₄, 40°C | 65 | 92 | Moderate di-bromination |

| NBS, AIBN, DCM, 60°C | 78 | 95 | Higher selectivity, lower byproducts |

Q. How is this compound structurally characterized, and what crystallographic parameters are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (C-Br: ~1.93 Å), angles (C-C=O: ~120°), and refinement metrics (R-factor < 0.05). SHELX software is widely used for structure solution and refinement, with anisotropic displacement parameters ensuring accuracy. For example, a study reported a mean C-C bond length of 0.009 Å and R-factor of 0.054 for a related brominated ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or improper referencing. To address this:

Q. Table 2: Data Contradiction Analysis Framework

| Discrepancy Source | Resolution Strategy | Example |

|---|---|---|

| Solvent polarity effects | Re-run NMR in alternative solvents (DMSO-d₆) | Shift differences in aromatic protons |

| Tautomerism | Variable-temperature NMR | Detect equilibrium shifts |

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states and activation energies. Key steps:

- Optimize geometry using B3LYP/def2-SVP.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate Pd-catalyzed Suzuki-Miyaura coupling to predict regioselectivity. Studies on analogous bromoketones show the bromine atom’s electrophilic nature drives reactivity at the α-carbon .

Q. How do steric and electronic effects influence the utility of this compound in synthesizing heterocyclic compounds?

- Methodological Answer : The heptyl chain introduces steric hindrance, affecting cyclization efficiency. For example:

- In Paal-Knorr pyrrole synthesis, longer alkyl chains reduce ring-closure rates.

- Electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic attack by amines or thiols.

Optimize by adjusting temperature (80–100°C) and using catalysts like CuI for Ullmann-type reactions .

Data-Driven Research Design

Q. What experimental controls are essential when analyzing byproducts in brominated ketone synthesis?

- Methodological Answer : Include:

- Blank reactions (no initiator) to confirm radical-mediated bromination.

- GC-MS monitoring to track di-brominated intermediates.

- Competitive experiments with substituted aromatics to assess electronic effects.

For example, substituting phenyl with p-methoxyphenyl increases bromination yield by 15% due to enhanced electron density .

Contradiction Analysis in Structural Studies

Q. How should researchers address inconsistencies between melting points and thermal analysis (DSC/TGA) data?

- Methodological Answer : Melting point (mp) discrepancies often stem from polymorphism or impurities. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.